2-Cycloheptylacetaldehyde

Overview

Description

Molecular Structure Analysis

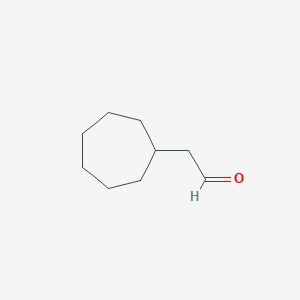

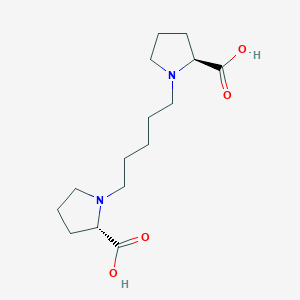

The molecular structure of “2-Cycloheptylacetaldehyde” consists of a cycloheptyl group attached to an acetaldehyde group . The InChI key for this compound is JJMDTERTPNYIGZ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“2-Cycloheptylacetaldehyde” has a molecular weight of 140.22 g/mol . It is stored under inert atmosphere and in a freezer, under -20°C . The density of this compound is 0.9187 g/cm3 . It is sparingly soluble in chloroform .

Scientific Research Applications

Asymmetric Synthesis

Organocatalytic activity is crucial for asymmetric synthesis, where compounds like 2-cycloheptylacetaldehyde can play a role in creating complex organic molecules with high stereocontrol. For instance, the methyl ester of (S)-proline-(S)-phenylalanine catalyzes the asymmetric aldol reaction between cyclohexanone and acetone with various aromatic aldehydes under solvent-free conditions. This method achieves high diastereo- and enantioselectivity, indicating its potential for synthesizing optically active compounds with applications ranging from pharmaceuticals to materials science (Hernández & Juaristi, 2011).

Organocatalysis in Multi-Step Synthesis

2-Cycloheptylacetaldehyde derivatives can be involved in organocatalytic processes that facilitate multi-step synthetic routes. An example includes the one-pot synthesis of 2,5-disubstituted-cyclohexen-2-one derivatives, demonstrating the versatility of organocatalysis in creating complex molecules from simple precursors in aqueous solutions or under solvent-free conditions, showcasing the efficiency and green chemistry aspect of using such aldehydes in synthetic chemistry (Carlone et al., 2006).

Catalysis for Medicinal Chemistry

The organocatalytic addition of substituted oxyacetaldehydes to 2-acylaminonitroethenes highlights another application where derivatives of 2-cycloheptylacetaldehyde could potentially be applied. This reaction pathway leads to the synthesis of highly functionalized cyclohexenes, which are key intermediates for producing drugs like oseltamivir and its analogues, underlining the importance of such aldehydes in developing antiviral medications (Juraj et al., 2012).

Metabolic Engineering for Fragrance Production

In biotechnology, metabolic engineering of microorganisms like Saccharomyces cerevisiae for the production of fragrance compounds demonstrates the broader applications of 2-cycloheptylacetaldehyde derivatives. For instance, engineering yeast to efficiently produce 2-phenylethanol, a compound with a rose-like odor, from L-phenylalanine showcases the integration of chemical and biological processes for sustainable production of high-value chemicals (Kim, Cho, & Hahn, 2014).

Development of New Catalytic Methods

Research on the synthesis of dispirocyclohexanes through an organocatalytic annulation strategy using 2-arylideneindane-1,3-diones and aldehydes presents a novel application in developing new catalytic methods. This process yields fully substituted cyclohexanes, demonstrating the potential of 2-cycloheptylacetaldehyde derivatives in creating complex molecular architectures with significant stereocontrol, which could find applications in materials science and drug development (Kuan, Chien, & Chen, 2013).

Safety And Hazards

The safety data sheet for “2-Cycloheptylacetaldehyde” indicates that it is a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-cycloheptylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c10-8-7-9-5-3-1-2-4-6-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUSYCRGABWRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cycloheptylacetaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)

![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)

![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)